3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This complex compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Structure: !Compound Structure
This compound belongs to the class of heterocyclic pyrrolones , characterized by their intriguing ring systems. It combines a thiazole ring, a phenyl group, and a carbonyl moiety, making it a versatile player in various scientific domains.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazole precursor with a phenylcarbonyl chloride. The reaction proceeds under mild conditions, yielding the desired product.
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for targeted applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring undergoes electrophilic substitution reactions.
Thionyl chloride: Converts the carboxylic acid to an acid chloride.
Hydrazine: Reduces the carbonyl group to the corresponding hydrazone.
Bromine: Used for electrophilic aromatic substitution.
Hydrolysis: Yields the corresponding carboxylic acid.
Reduction: Forms the alcohol derivative.
Scientific Research Applications
Chemistry::
Catalysis: As a ligand, it participates in transition metal-catalyzed reactions.
Organic Synthesis: Building block for more complex molecules.
Antioxidant Properties: Due to its phenolic groups.
Anti-inflammatory Effects: Potential therapeutic applications.
Anticancer Research: Investigated for its impact on cancer cell growth.
Pharmaceuticals: Scaffold for drug development.
Agrochemicals: Potential use in crop protection.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
While unique in its structure, it shares features with other heterocyclic compounds, such as pyrrolones and thiazoles. Notable similar compounds include 5-aminolevulinic acid and thiabendazole .
Properties
Molecular Formula |
C28H22N2O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H22N2O5S/c1-17-4-2-5-18(14-17)16-35-22-10-8-19(9-11-22)25(32)23-24(20-6-3-7-21(31)15-20)30(27(34)26(23)33)28-29-12-13-36-28/h2-15,24,31-32H,16H2,1H3/b25-23- |
InChI Key |
NCNAHAMSPQELFK-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)O)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
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